molecular formula C15H18 B13767017 3-(tert-Butyl)-1-methylnaphthalene CAS No. 883-80-7

3-(tert-Butyl)-1-methylnaphthalene

Cat. No.: B13767017
CAS No.: 883-80-7
M. Wt: 198.30 g/mol
InChI Key: IRMNGEAZYAGNMC-UHFFFAOYSA-N
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Description

3-(tert-Butyl)-1-methylnaphthalene is an organic compound belonging to the naphthalene family It features a naphthalene ring substituted with a tert-butyl group at the third position and a methyl group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butyl)-1-methylnaphthalene typically involves Friedel-Crafts alkylation reactions. One common method is the alkylation of 1-methylnaphthalene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of flow reactors also enhances safety and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butyl)-1-methylnaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert it into dihydronaphthalene derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.

Major Products Formed

    Oxidation: Naphthoquinones

    Reduction: Dihydronaphthalene derivatives

    Substitution: Various substituted naphthalenes depending on the electrophile used

Scientific Research Applications

3-(tert-Butyl)-1-methylnaphthalene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying aromatic substitution reactions.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: Research into its potential as a pharmacophore for developing new drugs is ongoing.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which 3-(tert-Butyl)-1-methylnaphthalene exerts its effects depends on the specific reaction or application. In electrophilic substitution reactions, the tert-butyl and methyl groups influence the electron density on the naphthalene ring, directing incoming electrophiles to specific positions. In biological systems, the compound may interact with enzymes or receptors, affecting their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    1-Methylnaphthalene: Lacks the tert-butyl group, leading to different reactivity and applications.

    2-(tert-Butyl)naphthalene: Substitution at a different position on the naphthalene ring, affecting its chemical properties.

    tert-Butylnaphthalene: Without the methyl group, it shows different substitution patterns and reactivity.

Uniqueness

3-(tert-Butyl)-1-methylnaphthalene is unique due to the combined presence of both tert-butyl and methyl groups on the naphthalene ring. This combination influences its chemical reactivity, making it a valuable compound for specific synthetic and research applications.

Properties

CAS No.

883-80-7

Molecular Formula

C15H18

Molecular Weight

198.30 g/mol

IUPAC Name

3-tert-butyl-1-methylnaphthalene

InChI

InChI=1S/C15H18/c1-11-9-13(15(2,3)4)10-12-7-5-6-8-14(11)12/h5-10H,1-4H3

InChI Key

IRMNGEAZYAGNMC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=CC=CC=C12)C(C)(C)C

Origin of Product

United States

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